molecular formula C34H38N4O8S2 B322221 N,N'-bis[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]hexanediamide

N,N'-bis[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]hexanediamide

Katalognummer: B322221
Molekulargewicht: 694.8 g/mol
InChI-Schlüssel: IVLGNNDINNNMLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}hexanediamide is a chemical compound with the molecular formula C28H34N4O6S2. This compound is known for its unique structure, which includes two ethoxyphenyl groups and a hexanediamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of N,N’-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}hexanediamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with hexanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

N,N’-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}hexanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N,N’-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}hexanediamide is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N,N’-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

N,N’-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}hexanediamide can be compared with other similar compounds, such as:

  • N,N’-bis(4-methylphenyl)hexanediamide
  • N,N’-bis(2,4-dimethylphenyl)hexanediamide
  • N,N’-bis(3-methoxyphenyl)hexanediamide

These compounds share a similar hexanediamide backbone but differ in the substituents on the phenyl rings. The unique ethoxyphenyl groups in N,N’-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}hexanediamide confer distinct chemical and biological properties, making it valuable for specific applications.

Eigenschaften

Molekularformel

C34H38N4O8S2

Molekulargewicht

694.8 g/mol

IUPAC-Name

N,N//'-bis[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]hexanediamide

InChI

InChI=1S/C34H38N4O8S2/c1-3-45-29-17-9-27(10-18-29)37-47(41,42)31-21-13-25(14-22-31)35-33(39)7-5-6-8-34(40)36-26-15-23-32(24-16-26)48(43,44)38-28-11-19-30(20-12-28)46-4-2/h9-24,37-38H,3-8H2,1-2H3,(H,35,39)(H,36,40)

InChI-Schlüssel

IVLGNNDINNNMLP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)OCC

Kanonische SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.